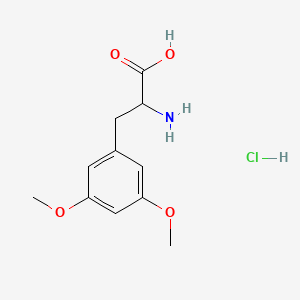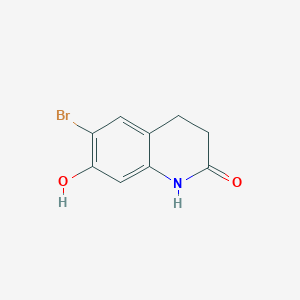
6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Übersicht
Beschreibung
“6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has an average mass of 242.069 Da and a monoisotopic mass of 240.973831 Da .
Molecular Structure Analysis
The molecular structure of “6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one” consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.3±42.0 °C at 760 mmHg, and a flash point of 181.4±27.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . The compound has an ACD/LogP of 2.55 and an ACD/LogD (pH 5.5) of 2.49 . Its polar surface area is 29 Å2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one and its derivatives are involved in various synthetic processes. For instance, Klásek et al. (2002) explored how 4-Hydroxy-1H-quinolin-2-ones react with thiocyanogen, yielding 3-thiocyanato-1H,3H-quinoline-2,4-diones. These compounds show significant reactivity towards nucleophiles and can easily hydrolyze back to 4-hydroxy-1H-quinolin-2-ones (Klásek, Polis, Mrkvička, & Košmrlj, 2002).
- In another study, Liu Chang-chun (2010) demonstrated the synthesis of 6-hydroxy-1H-quinolin-2-one in an ionic liquid, indicating the utility of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one in producing various quinolinone derivatives under specific conditions (Liu Chang-chun, 2010).
Structural and Chemical Properties
- The compound and its related derivatives have been studied for their structural and chemical properties. Ukrainets, Golik, and Chernenok (2013) investigated the diuretic activity of brominated quinolinone derivatives, noting substantial increases in activity compared to their non-brominated counterparts (Ukrainets, Golik, & Chernenok, 2013).
- Additionally, Yang Li, Kai Li, and W. Gao (2016) described a one-pot synthesis method for N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, showcasing the compound's versatility in generating a series of quinoline-based isoindolin-1-ones (Yang Li, Kai Li, & W. Gao, 2016).
Applications in Natural Product Synthesis
- The derivatives of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one have been used in the synthesis of natural products. For example, Sebastián O. Simonetti, E. Larghi, and T. Kaufman (2016) developed a method for synthesizing an advanced intermediate towards naturally occurring bioactive 6-substituted 5-hydroxy-4-aryl-1H-quinolin-2-ones, highlighting the compound's potential in the synthesis of bioactive natural products (Sebastián O. Simonetti, E. Larghi, & T. Kaufman, 2016).
Antimicrobial and Anticancer Activities
- Research by Mahmoud et al. (2018) identified 3,4-dihydroquinoline-2-one derivatives with weak cytotoxic activities against cancer cell lines and inhibitory effects against bacterial strains, demonstrating potential antimicrobial and anticancer applications (Mahmoud, Abdel-Razek, Frese, Soliman, Sewald, & Shaaban, 2018).
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOOKLVWUVBNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
1194459-28-3 | |
| Record name | 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



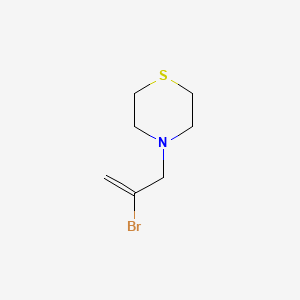
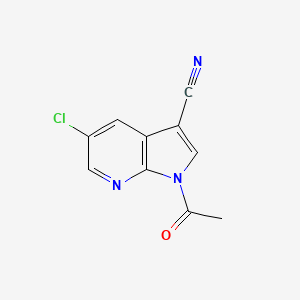
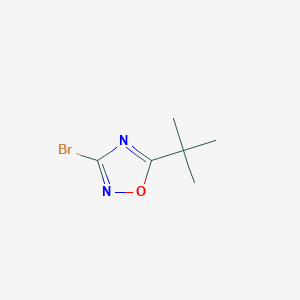
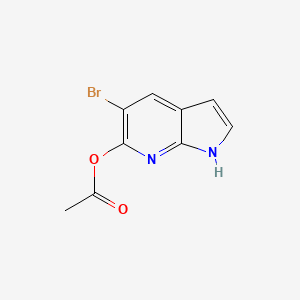
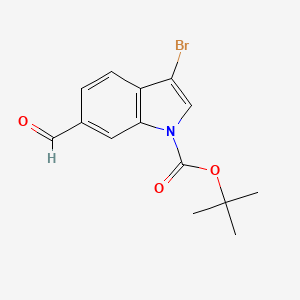

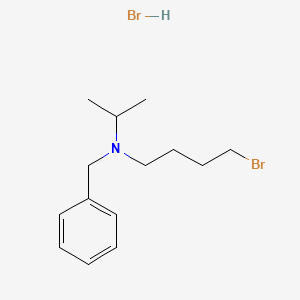


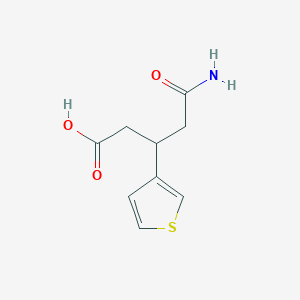
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
